O-Phenyl chlorothioformate

Catalog No.
S793941
CAS No.
1005-56-7
M.F
C7H5ClOS
M. Wt
172.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Phenyl chlorothioformate

CAS Number

1005-56-7

Product Name

O-Phenyl chlorothioformate

IUPAC Name

O-phenyl chloromethanethioate

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

InChI

InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H

InChI Key

KOSYAAIZOGNATQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=S)Cl

Synonyms

Carbonochloridothioic Acid O-Phenyl Ester; Chlorothioformic Acid O-Phenyl Ester; NSC 99103; O-Phenyl Carbonochloridothioate; O-Phenyl Chlorothiocarbonate; O-Phenyl Chlorothioformate; O-Phenyl Chlorothionoformate; Phenoxythiocarbonyl Chloride; Phenyl

Canonical SMILES

C1=CC=C(C=C1)OC(=S)Cl

Synthesis of Thioesters and Carbonyl Derivatives:

  • Peptide α-thioester synthesis: O-Phenyl chlorothioformate is employed in the synthesis of peptide α-thioesters, which are crucial intermediates in the study of protein structure and function. These molecules are formed by reacting the reagent with peptides, introducing a thioester group at the C-terminus. Source: Sigma-Aldrich, "O-Phenyl chlorothioformate 99 1005-56-7":
  • Phenoxythiocarbonyl esters of protected ribonucleosides: O-Phenyl chlorothioformate plays a role in the preparation of phenoxythiocarbonyl esters, which are protected forms of ribonucleosides. These protected nucleosides are essential building blocks in the synthesis of RNA and its analogs, used in research on gene expression and RNA therapeutics. Source: Sigma-Aldrich, "O-Phenyl chlorothioformate 99 1005-56-7":

Synthesis of Other Complex Molecules:

  • Thionocarbonylation of unprotected thymine nucleosides: O-Phenyl chlorothioformate is involved in the thionocarbonylation of unprotected thymine nucleosides. This process introduces a thiocarbonyl group to the nucleoside, enabling further modifications and studies related to nucleoside analogs and their potential therapeutic applications. Source: Sigma-Aldrich, "O-Phenyl chlorothioformate 99 1005-56-7":
  • Synthesis of scyllo-inositol derivatives: O-Phenyl chlorothioformate has been utilized in the synthesis of scyllo-inositol derivatives, which are specific isomers of inositol, a sugar alcohol with various biological functions. These derivatives serve as valuable tools in studying inositol metabolism and its role in various physiological processes. Source: Sigma-Aldrich, "O-Phenyl chlorothioformate 99 1005-56-7":

O-Phenyl chlorothioformate, also known as phenyl chlorothioformate, is a chemical compound with the molecular formula C₇H₅ClOS and a molecular weight of 172.63 g/mol. This compound is characterized by the presence of a phenyl group attached to a chlorothioformate functional group. It appears as a colorless liquid with a boiling point of approximately 81–83 °C at 6 mmHg and a density of 1.248 g/cm³. O-Phenyl chlorothioformate is notable for its reactivity in various chemical transformations, particularly in the context of nucleophilic substitutions and solvolysis reactions .

The mechanism of action of O-Phenyl chlorothioformate revolves around its electrophilic character. The chlorine atom attached to the carbonyl group readily departs, forming a highly reactive electrophilic intermediate. This intermediate reacts with nucleophiles like alcohols to form the desired thioester.

O-Phenyl chlorothioformate is a hazardous compound and requires proper handling due to the following:

  • Toxicity: It is suspected to be harmful if inhaled, swallowed, or absorbed through the skin [].
  • Flammability: The compound has a relatively low flash point, indicating flammability [].
  • Reactivity: It reacts with water and moisture, releasing toxic fumes like hydrogen chloride [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound [].
  • Work in a well-ventilated fume hood.
  • Store the compound in a cool, dry place away from heat and moisture [].
  • Dispose of waste according to local regulations.

  • Solvolysis Reactions: The compound exhibits dual pathways in solvolytic reactions, where it can undergo hydrolysis or alcoholysis depending on the solvent used. This behavior is attributed to the ability of the sulfur atom to stabilize the transition state during nucleophilic attack .
  • Synthesis of Peptide α-Thioesters: It has been used in the synthesis of peptide α-thioesters, which are important intermediates in peptide synthesis and can facilitate further reactions such as coupling with amino acids .
  • Radical Reactions: O-Phenyl chlorothioformate can engage in radical-mediated reactions, particularly when reacted with alkyl iodides, leading to various substitution products .

While specific biological activities are not extensively documented for O-Phenyl chlorothioformate, compounds containing chlorothioformate groups often exhibit biological properties due to their potential interactions with biological nucleophiles. These interactions can lead to cytotoxic effects or serve as precursors for bioactive molecules. Further studies would be necessary to elucidate its specific biological activity.

O-Phenyl chlorothioformate can be synthesized through various methods:

  • Reaction of Phenol with Thionyl Chloride: This method involves reacting phenol with thionyl chloride and carbon disulfide, resulting in the formation of O-Phenyl chlorothioformate.
  • Chlorination of Thioformic Acid Esters: The chlorination of thioformic acid esters using phosphorus pentachloride or similar reagents can yield O-Phenyl chlorothioformate.
  • Solvolytic Pathways: Some synthetic routes utilize solvolytic pathways where phenolic compounds react under specific conditions to form the desired chlorothioformate .

O-Phenyl chlorothioformate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis, particularly for the preparation of thioesters and other sulfur-containing compounds.
  • Pharmaceuticals: Its derivatives may be utilized in drug development due to their potential reactivity and ability to form bioactive compounds.
  • Chemical Research: The compound is often used in research settings for studying reaction mechanisms involving sulfur and oxygen functionalities .

O-Phenyl chlorothioformate shares structural similarities with several other compounds, which include:

Compound NameMolecular FormulaKey Characteristics
Phenyl chloroformateC₆H₅OCOClUsed primarily as an acylating agent; less reactive than O-Phenyl chlorothioformate.
Methyl chlorothioformateC₂H₅ClOSExhibits similar reactivity but with methyl instead of phenyl group; used in different synthetic pathways.
Ethyl chlorothioformateC₃H₇ClOSSimilar structure; often utilized in esterifications and thioester preparations.

O-Phenyl chlorothioformate is unique due to its ability to participate effectively in both nucleophilic substitutions and radical reactions, making it a valuable reagent in organic synthesis compared to its analogs .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1005-56-7

Wikipedia

Phenyl chlorothionocarbonate

Dates

Last modified: 08-15-2023

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